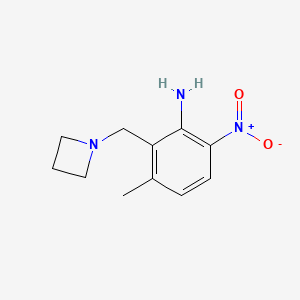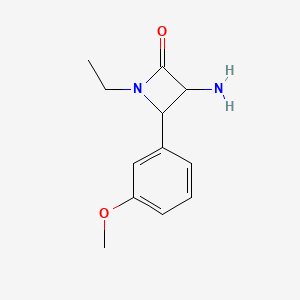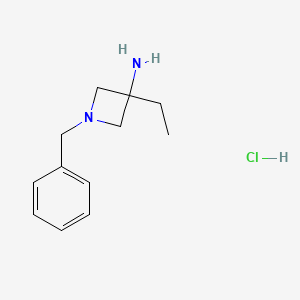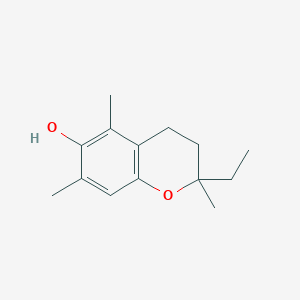
Benzenamine, 2-(1-azetidinylmethyl)-3-methyl-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is a heterocyclic compound that features an azetidine ring, a nitro group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Amination: The aniline moiety is introduced through amination reactions, often involving the use of ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or sulfonic acid derivatives.
Major Products:
Reduction: 2-(azetidin-1-ylmethyl)-3-methyl-6-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
科学研究应用
2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline has various applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
作用机制
The mechanism of action of 2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell pathways.
Pathways Involved: Inhibition of key enzymes or disruption of cellular processes leading to antimicrobial or anticancer effects.
相似化合物的比较
2-Azetidinone Derivatives: Known for their antimicrobial and anticancer activities.
Oxetane Derivatives: Similar in structure but with an oxygen atom in the ring instead of nitrogen.
Uniqueness: 2-(Azetidin-1-ylmethyl)-3-methyl-6-nitroaniline is unique due to its specific combination of an azetidine ring, nitro group, and aniline moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
189383-10-6 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-(azetidin-1-ylmethyl)-3-methyl-6-nitroaniline |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-4-10(14(15)16)11(12)9(8)7-13-5-2-6-13/h3-4H,2,5-7,12H2,1H3 |
InChI 键 |
QHTGSPZUKYILFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)CN2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chlorospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B11883033.png)
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)









![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
